molecular formula C108H206N52O24 B1574287 ReACp53

ReACp53

Cat. No. B1574287
M. Wt: 2617.13
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: this compound rescues p53 transcription of target genes and restores apoptosis. In vivo:this compound halts progression and shrinks tumors bearing aggregation-prone p53. 

Scientific Research Applications

1. Cancer Treatment and Tumor Suppression

ReACp53 has shown promise in rescuing p53 function in various cancer types. For instance, in ovarian carcinomas, it has been effective in inhibiting p53 amyloid formation, resulting in the regulation of target genes, reduced cell proliferation, and increased cell death. This is particularly significant in high-grade serous ovarian carcinomas (HGSOCs), where p53 mutations are common (Soragni et al., 2016). Similarly, this compound shows therapeutic potential in treating mutant p53 protein in advanced prostate cancer (PCa), indicating its broad applicability across different cancer types (Ya-qun Zhang et al., 2019).

2. Combination Therapy

Combining this compound with other treatments, such as carboplatin, has been explored to enhance efficacy against certain cancers. This approach has been particularly effective in targeting ovarian cancer cells, demonstrating synergistic effects in some cases (Neal et al., 2021).

3. Molecular Mechanisms and Inhibition Studies

Studies on this compound's molecular mechanisms have shown its ability to stabilize the ordered secondary structure and decrease the flexibility of disordered loops in mutant p53 proteins, thereby inhibiting their aggregation. This is essential for developing new therapeutics against aggregation-associated cancers (Jiangtao Lei et al., 2021).

4. Tumor Prevention in Genetic Syndromes

This compound has also been tested as a tumor preventive agent in Li-Fraumeni syndrome (LFS), a genetic condition predisposing individuals to a variety of cancers. It has been found to delay cancer onset and increase overall survival in LFS mice models (Soragni et al., 2017).

5. Targeting Hematopoietic Malignancies

In addition to solid tumors, this compound has shown potential in targeting hematopoietic malignancies, such as acute myeloid leukemia (AML). It has been effective in cells expressing both wild-type and mutant p53, suggesting a broader therapeutic window (Jianfang Zeng et al., 2016).

properties

Molecular Formula

C108H206N52O24

Molecular Weight

2617.13

SMILES

CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)

Origin of Product

United States

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